
(S)-(+)-Ketoprofen-13C,d3
Übersicht
Beschreibung
(S)-(+)-Ketoprofen-13C,d3 is a chiral non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a deuterated form of Ketoprofen, which means that it contains three deuterium atoms, which have a mass of two atomic mass units greater than hydrogen. This modification makes it useful in various research applications, as it allows for the tracking of the drug's metabolism and distribution in the body.
Wirkmechanismus
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of other (S)-(+)-Ketoprofen-13C,d3s. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, (S)-(+)-Ketoprofen-13C,d3 reduces inflammation and pain.
Biochemical and Physiological Effects:
(S)-(+)-Ketoprofen-13C,d3 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and it has also been shown to have antioxidant properties. In addition, it has been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of (S)-(+)-Ketoprofen-13C,d3s.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-(+)-Ketoprofen-13C,d3 in lab experiments include its ability to track the drug's metabolism and distribution in the body, which can provide valuable insights into its mechanism of action and efficacy. However, its deuterated form can also make it more expensive and difficult to work with compared to non-deuterated forms of the drug.
Zukünftige Richtungen
There are a number of future directions for research involving (S)-(+)-Ketoprofen-13C,d3. One area of interest is the development of new drug delivery systems that can improve the drug's efficacy and reduce its side effects. Another area of interest is the development of new (S)-(+)-Ketoprofen-13C,d3s that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the use of (S)-(+)-Ketoprofen-13C,d3 in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Ketoprofen-13C,d3 is used in a variety of research applications, including pharmacokinetic studies, drug metabolism studies, and drug distribution studies. Its deuterated form allows for the tracking of the drug's movement in the body, which can provide valuable insights into its mechanism of action and efficacy.
Eigenschaften
CAS-Nummer |
1330260-99-5 |
|---|---|
Produktname |
(S)-(+)-Ketoprofen-13C,d3 |
Molekularformel |
C16H14O3 |
Molekulargewicht |
258.296 |
IUPAC-Name |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChI-Schlüssel |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Synonyme |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


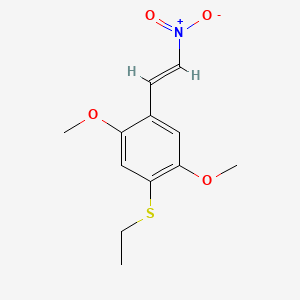

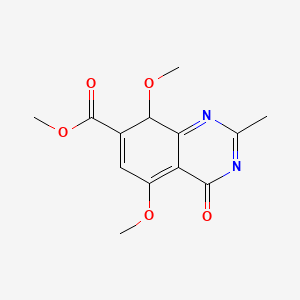
![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
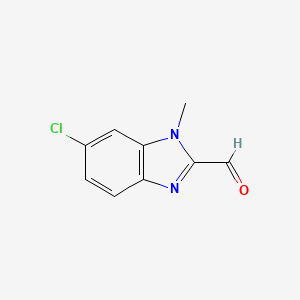
![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)
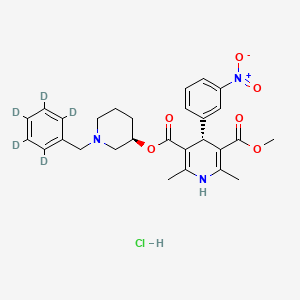
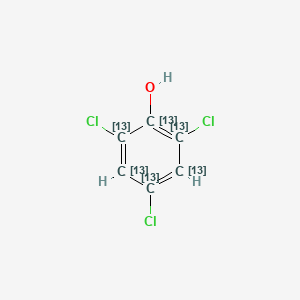
![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)